1-(R,S)-Dapagliflozin, commonly referred to simply as dapagliflozin, is a pharmacologically active compound classified as a sodium-glucose co-transporter 2 inhibitor. It is primarily indicated for the treatment of type 2 diabetes mellitus and has also been recognized for its cardiovascular and renal protective effects. Dapagliflozin was developed by Bristol-Myers Squibb in collaboration with AstraZeneca and received approval from the U.S. Food and Drug Administration in January 2014.
Dapagliflozin is synthesized from natural and synthetic precursors, employing various chemical methodologies that emphasize efficiency and sustainability. The compound is commercially available in various formulations, including film-coated tablets.
Dapagliflozin belongs to the class of medications known as sodium-glucose co-transporter 2 inhibitors. This class has been instrumental in managing glucose levels in patients with type 2 diabetes by promoting glycosuria, which is the excretion of glucose through urine.
The synthesis of dapagliflozin has been approached through several methods, emphasizing green chemistry principles. A notable method involves a one-pot synthesis that integrates multiple reaction steps to minimize waste and enhance efficiency.
Dapagliflozin's molecular formula is , with a molecular weight of approximately 408.87 g/mol. The structure features a chlorinated phenyl group, an ethoxy group, and a glucopyranose moiety, which are critical for its biological activity.
Dapagliflozin undergoes various chemical reactions during its synthesis:
The synthetic routes are designed to minimize by-products and maximize yields, often utilizing commercially available reagents that are environmentally benign .
Dapagliflozin operates by selectively inhibiting the sodium-glucose co-transporter 2 located in the proximal tubule of the nephron. This inhibition results in:
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize its purity and structural integrity .
Dapagliflozin has significant applications in clinical settings:
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7